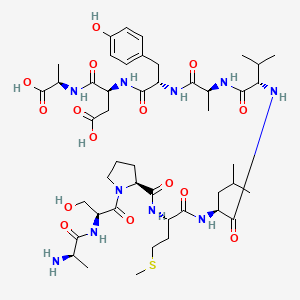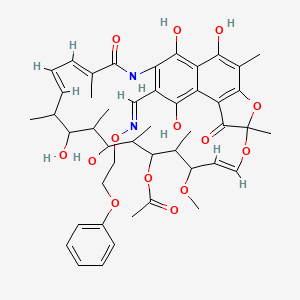
RN9893 HCl
Vue d'ensemble
Description
RN9893 HCl is an antagonist of the TRPV4 receptor. RN9893 HCl inhibited human, rat and murine variants of TRPV4, and showed excellent selectivity over related TRP receptors, such as TRPV1, TRPV3 and TRPM8.
Applications De Recherche Scientifique
Plasma Medicine and Reactive Species Generation
RN9893 HCl is involved in the generation of reactive species, particularly in the field of plasma medicine. Cold atmospheric plasmas produce reactive oxygen and nitrogen species, which play a crucial role in cellular signaling pathways and interactions with various cells. This aspect of RN9893 HCl can be leveraged in bioengineering and therapeutic applications (Keidar & Robert, 2015).
Role in Chemical Reactions
RN9893 HCl shows significant chemical activity, as evidenced by studies on its interaction with other substances. For example, its role in olivine dissolution kinetics and reaction rates with different chemical substances has been explored. This aspect can be important for understanding geochemical processes and material science applications (Wogelius & Walther, 1992).
Applications in Carbamoyl Chlorides Studies
The use of RN9893 HCl in the study of carbamoyl chlorides, which are key intermediates in various synthetic processes, has been documented. Its role in solvolysis reactions is particularly significant, providing insights into reaction mechanisms and kinetics, which are essential in industrial scale syntheses (D’Souza & Kevill, 2016).
High-Content Screening in Toxicology
RN9893 HCl is utilized in high-content screening technology in toxicology. This involves automated microscopy and quantitative image analysis, crucial for understanding the mechanisms of compound toxicity and developing new drugs and toxicology studies (Li & Xia, 2019).
Interactions with Radionuclides and Cement Pastes
Studies have examined the interaction of RN9893 HCl with anionic radionuclides and cement pastes, highlighting its potential in radioactive waste management and environmental remediation. The findings can be crucial for designing waste confining materials and understanding the behavior of radionuclides in such environments (Pointeau, Coreau, & Reiller, 2008).
Corrosion Inhibition in Metal Alloys
The potential of RN9893 HCl in acting as a corrosion inhibitor for aluminum and its alloys in acid solutions has been explored. This application is significant for various industrial processes including etching, cleaning, and anodizing of aluminum (Xhanari & Finšgar, 2016).
Propriétés
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RN 9893 hydrochloride | |
CAS RN |
2109450-40-8 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)












